7-Fluoro-4-methylbenzofuran CAS number and molecular weight
7-Fluoro-4-methylbenzofuran CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic introduction of substituents, such as halogens and alkyl groups, can profoundly modulate the physicochemical and biological properties of the parent molecule. This guide provides a comprehensive technical overview of 7-Fluoro-4-methylbenzofuran, a derivative that, while not extensively documented in current literature, holds significant potential in drug discovery and materials science. In the absence of a dedicated body of research for this specific molecule, this document leverages established principles of benzofuran chemistry and extrapolates data from structurally analogous compounds to offer a robust scientific foundation for its synthesis, characterization, and potential applications.
Compound Identification and Physicochemical Properties
A definitive CAS number for 7-Fluoro-4-methylbenzofuran is not readily found in major chemical databases, suggesting it is a novel or less-common compound. However, its fundamental properties can be reliably predicted.
The molecular formula for 7-Fluoro-4-methylbenzofuran is C₉H₇FO. Based on this, the theoretical molecular weight is calculated to be 150.15 g/mol .[3][4][5]
Table 1: Predicted Physicochemical Properties of 7-Fluoro-4-methylbenzofuran
| Property | Predicted Value | Scientific Rationale |
| Molecular Weight | 150.15 g/mol | Calculated from the atomic weights of Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), and Oxygen (15.999).[3][5] |
| Boiling Point | ~180-200 °C | Estimated based on the boiling point of related benzofurans, with adjustments for the fluoro and methyl groups. |
| LogP | ~2.5 - 3.0 | The introduction of a fluorine atom generally increases lipophilicity.[6] |
| Appearance | Colorless to pale yellow liquid | Typical appearance for many benzofuran derivatives.[7] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents). Insoluble in water. | Common solubility profile for aromatic heterocyclic compounds. |
Chemical Structure
Caption: 2D structure of 7-Fluoro-4-methylbenzofuran.
Proposed Synthesis Pathway
While a specific, documented synthesis for 7-Fluoro-4-methylbenzofuran is not available, a highly plausible and efficient route can be designed based on well-established named reactions in heterocyclic chemistry. A tandem Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclocondensation reaction is a robust strategy.[8][9]
This proposed synthesis starts from a readily available fluorinated precursor, such as a polyfluorinated benzonitrile, which undergoes a regioselective SNAr reaction, followed by cyclization with an appropriate α-hydroxycarbonyl compound.
Caption: Proposed synthesis of 7-Fluoro-4-methylbenzofuran.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2,3,6-trifluorobenzonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (2-3 equivalents).
-
Addition of Reagent: To this mixture, add 2-hydroxypropanal (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-Fluoro-4-methylbenzofuran.
Potential Biological and Pharmacological Significance
The benzofuran core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and membrane permeability.[6]
-
Anticancer Potential: Fluorinated benzofurans have shown promising anticancer effects.[2][10][11] The fluorine atom can enhance the binding affinity to target proteins and contribute to increased cytotoxicity in cancer cell lines.[2] The presence of a methyl group can also influence the molecule's interaction with biological targets.[1] It is hypothesized that 7-Fluoro-4-methylbenzofuran could exhibit antiproliferative activity, potentially through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1]
-
Anti-inflammatory Activity: Many benzofuran derivatives possess anti-inflammatory properties.[10][11] Fluorinated analogs, in particular, have been investigated for their ability to suppress inflammatory responses.[10][11] 7-Fluoro-4-methylbenzofuran could potentially modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) or reducing the production of pro-inflammatory cytokines.[10]
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for 7-Fluoro-4-methylbenzofuran, it is imperative to handle this compound with caution, assuming it may possess hazards similar to other benzofuran derivatives.[7][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][13] Keep away from heat, sparks, and open flames, as benzofuran derivatives can be flammable.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]
General Laboratory Workflow
Caption: Safe handling workflow for benzofuran derivatives.
Conclusion
While 7-Fluoro-4-methylbenzofuran remains a compound with limited specific documentation, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging the extensive knowledge base of benzofuran chemistry, we have outlined its predicted properties, a plausible synthetic route, and its potential as a valuable molecule in medicinal chemistry. The strategic combination of a fluorine atom and a methyl group on the benzofuran scaffold makes it a compelling candidate for further research, particularly in the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising compound.
References
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